3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is with a molecular weight of approximately 256.10 g/mol. The compound features a bromine atom at the 3-position, an ethyl group at the 7-position, and a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine ring system. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
The compound can be classified as a pyrazolo[1,5-a]pyrimidine derivative, which are known for their diverse biological activities. It has been synthesized and studied for its potential applications as a kinase inhibitor, particularly against cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression.
The synthesis of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 3-bromo-7-ethyl-6-methylpyrazole with suitable aldehydes or ketones in the presence of a base. This reaction is usually conducted in organic solvents such as ethanol or acetonitrile. The product is isolated through filtration and recrystallization.
In industrial settings, continuous flow reactors and microwave-assisted synthesis techniques are employed to enhance efficiency and yield. These methods can significantly reduce reaction times while improving product purity.
The molecular structure of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.10 g/mol |
IUPAC Name | 3-bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI Key | XIWUCGRXQVPWOV-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=O)NC2=C(C=NN12)Br)C |
This structure highlights the specific substitution pattern that enhances its lipophilicity and bioavailability compared to similar compounds.
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids .
The mechanism of action for 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), inhibiting the phosphorylation of downstream targets and thereby preventing cell proliferation. This inhibition can lead to altered cell cycle progression in cancer cells, highlighting its potential as an anti-cancer agent .
The compound exhibits distinct physical properties such as solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in ethanol |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in scientific research and medicinal chemistry .
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has diverse applications:
This compound represents an important area of study due to its biological significance and potential therapeutic applications.
CAS No.: 97416-84-7
CAS No.:
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: 370870-81-8